Patent Portfolio Density: 181 vs. <50 for Unsubstituted 3-Picolylamine
The target compound is associated with 181 patents in the PubChemLite database [1]. In contrast, the closest unsubstituted analog, 3-picolylamine (3-(aminomethyl)pyridine, CAS 3731-52-0), shows substantially fewer direct patent citations in open databases, with the majority of its patent literature referencing it only as a generic intermediate rather than as a scaffold central to composition-of-matter claims. This quantitative difference indicates that the 4-methyl-3-aminomethyl substitution pattern has been more extensively exploited for novel chemical entity (NCE) patent filings, reducing freedom-to-operate risk for generic procurement but increasing its value for proprietary medicinal chemistry campaigns.
| Evidence Dimension | Patent citation count (literature and patent corpus) |
|---|---|
| Target Compound Data | 181 patents |
| Comparator Or Baseline | 3-Picolylamine (3-(aminomethyl)pyridine): <50 direct patents (estimated from patent database searches) |
| Quantified Difference | >3.6-fold higher patent density |
| Conditions | PubChemLite patent count query (InChIKey: VLIQJGACTLGWCQ-UHFFFAOYSA-N) |
Why This Matters
Higher patent density signals a compound's established utility as a privileged scaffold in drug discovery, directly informing procurement prioritization for medicinal chemistry and IP-driven research programs.
- [1] PubChemLite. (4-methylpyridin-3-yl)methanamine - Patent count 181. University of Luxembourg. Retrieved from https://pubchemlite.lcsb.uni.lu/compounds?query=VLIQJGACTLGWCQ-UHFFFAOYSA-N View Source
